2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride
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Overview
Description
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride is a chemical compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes an ethylamino group and a methoxyphenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The ethylamino and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(ethylamino)-N-(2-methoxyphenyl)acetamide hydrochloride include:
- 2-(methylamino)-N-(2-methoxyphenyl)acetamide
- 2-(propylamino)-N-(2-methoxyphenyl)acetamide
- 2-(butylamino)-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets this compound apart from its similar compounds is its specific ethylamino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(ethylamino)-N-(2-methoxyphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2;/h4-7,12H,3,8H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOPCNJHMWKOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=CC=C1OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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